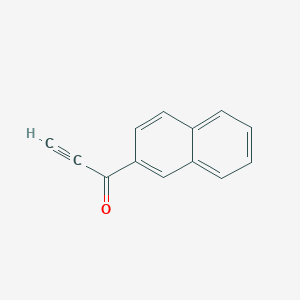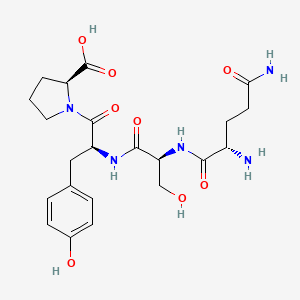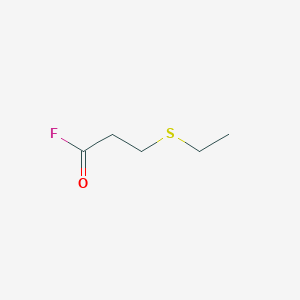
4,9,9-Trifluoro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9,9-Trifluoro-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of three fluorine atoms attached to the fluorene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,9-Trifluoro-9H-fluorene typically involves the introduction of fluorine atoms into the fluorene structure. One common method is the fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,9,9-Trifluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to the parent fluorene compound.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Halogenated fluorenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
4,9,9-Trifluoro-9H-fluorene has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 4,9,9-Trifluoro-9H-fluorene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components through its fluorine atoms, which can form strong hydrogen bonds and other interactions. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in OLEDs and other devices.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene: The parent compound without fluorine atoms.
9,9-Difluoro-9H-fluorene: A similar compound with two fluorine atoms.
9,9-Dioctyl-9H-fluorene: A derivative with octyl groups instead of fluorine atoms.
Uniqueness
4,9,9-Trifluoro-9H-fluorene is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms enhance its stability, photophysical properties, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
189508-05-2 |
|---|---|
Fórmula molecular |
C13H7F3 |
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
4,9,9-trifluorofluorene |
InChI |
InChI=1S/C13H7F3/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10,15)16/h1-7H |
Clave InChI |
XSEBXCLPLRFGTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2(F)F)C=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



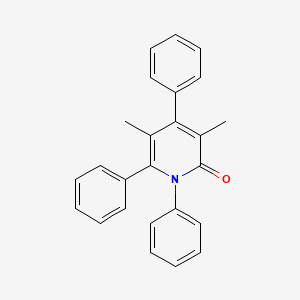
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
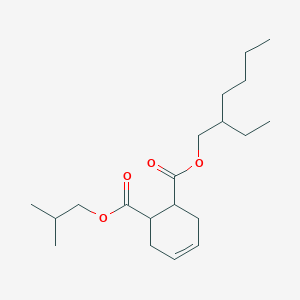
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
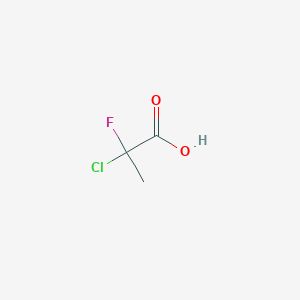
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
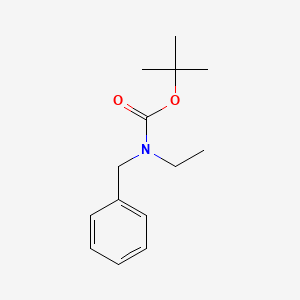
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
